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Compound of Interest

Compound Name: (Z2)-Akuammidine

Cat. No.: B15590245

An In-depth Technical Guide on the Core Properties, Experimental Evaluation, and Signaling
Mechanisms of (Z)-Akuammidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z2)-Akuammidine is a naturally occurring indole alkaloid with the CAS number 113973-31-2
and the molecular formula C21H24N203.[1][2][3][4][5] This technical guide provides a
comprehensive overview of (Z)-Akuammidine, focusing on its physicochemical properties,
pharmacological activity at opioid receptors, and detailed experimental protocols for its isolation
and characterization. This document is intended to serve as a valuable resource for
researchers in pharmacology, medicinal chemistry, and drug development who are interested in
the therapeutic potential of this compound.

Physicochemical Properties

(2)-Akuammidine is an indole alkaloid found in plants such as Gelsemium elegans and is
notably extracted from the seeds of the West African tree Picralima nitida.[2][3][6]
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Property Value Source
CAS Number 113973-31-2 [11[2][3][41[5]
Molecular Formula C21H24N203 [L112][31[41[5]
Molecular Weight 352.43 g/mol [5]
Synonyms (192)-Rhazine [4115]

Pharmacological Activity at Opioid Receptors

(2)-Akuammidine exhibits a notable affinity for opioid receptors, with a preference for the p-
opioid receptor (MOR).[6][7] Its activity at these receptors has been characterized through
various in vitro and in vivo studies, which are detailed in the subsequent sections.

Opioid Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target
receptor. In the case of (Z)-Akuammidine, these assays have been performed using cell
membranes expressing recombinant human opioid receptors.

Receptor Radioligand Ki (uM)
p-opioid (MOR) [BH]DAMGO 0.32
3-opioid (DOR) [*H]DPDPE

k-opioid (KOR) [*H]U69,593

Data from Creed et al. (2020)[2]

Functional Activity at Opioid Receptors

The functional consequence of (Z)-Akuammidine binding to opioid receptors has been
assessed through assays that measure G-protein activation and downstream signaling events.
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Assay Receptor IC50 (pM) Emax (%)

CAMP Inhibition p-opioid (MOR) 3.14

Data from Creed et al. (2020)[8]

In studies on a series of akuamma alkaloids, (Z)-Akuammidine (referred to as akuammidine in
the study) showed minimal recruitment of B-arrestin 2 at the p-opioid receptor at the highest
concentrations tested, with potencies too weak to calculate bias factors.[2][4]

Experimental Protocols

This section provides detailed methodologies for the isolation of (Z)-Akuammidine and for
conducting key in vitro and in vivo assays to characterize its pharmacological properties.

Isolation of (Z)-Akuammidine from Picralima nitida
Seeds

A detailed protocol for the isolation of akuammidine from Picralima nitida seeds has been
described, employing pH-zone-refining countercurrent chromatography (pHZR-CCC) for
efficient separation of the alkaloids.
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for radioligand binding assay.
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Protocol:

Assay Setup: In a 96-well plate, combine cell membranes expressing the opioid receptor of
interest, a specific radioligand (e.g., [FHIDAMGO for MOR), and varying concentrations of
(Z)-Akuammidine.

 Incubation: Incubate the plates to allow the binding to reach equilibrium.

 Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the
receptor-bound radioligand from the unbound radioligand.

e Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
» Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki
value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of (Z)-Akuammidine to inhibit the production of
cyclic AMP (cAMP) following opioid receptor activation.

Protocol:

o Cell Culture: Use HEK-293 cells stably expressing the opioid receptor of interest and a CAMP
biosensor (e.g., GloSensor).

o Compound Treatment: Treat the cells with varying concentrations of (Z)-Akuammidine in the
presence of forskolin (an adenylyl cyclase activator).

» Signal Detection: Measure the luminescence signal, which is inversely proportional to the
intracellular cAMP concentration.

o Data Analysis: Plot the luminescence signal against the log of the (Z)-Akuammidine
concentration to generate a dose-response curve and determine the IC50 value. [2]

B-Arrestin Recruitment Assay
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This assay determines the ability of (Z)-Akuammidine to promote the interaction between the
activated opioid receptor and [-arrestin.

Protocol:

e Assay Principle: Utilize an enzyme fragment complementation assay (e.g., PathHunter)
where the opioid receptor is tagged with one enzyme fragment and [3-arrestin is tagged with
the complementary fragment.

o Cell Treatment: Treat cells co-expressing the tagged receptor and 3-arrestin with varying
concentrations of (Z)-Akuammidine.

» Signal Measurement: Upon receptor activation and [3-arrestin recruitment, the enzyme
fragments come into proximity, reconstituting a functional enzyme that acts on a substrate to
produce a chemiluminescent signal. [2][9][10][11]4. Data Analysis: Quantify the
luminescence to determine the extent of B-arrestin recruitment and generate a dose-
response curve.

In Vivo Analgesic Assays

The analgesic effects of (Z)-Akuammidine can be evaluated in animal models using the hot
plate and tail flick tests.

3.5.1. Hot Plate Test This test measures the response of an animal to a thermal stimulus,
reflecting supraspinal analgesic mechanisms.

Protocol:
» Acclimatization: Acclimatize the animals (e.g., mice) to the testing environment.

o Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain
response (e.g., paw licking or jumping) on a heated surface (e.g., 55°C).

e Drug Administration: Administer (Z)-Akuammidine subcutaneously at various doses. [1]4.
Post-treatment Measurement: Measure the response latency at specific time points after
drug administration. [1]5. Data Analysis: Calculate the maximum possible effect (%MPE) and
generate dose-response curves.
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3.5.2. Tail Flick Test This test assesses the spinal reflex to a thermal stimulus.
Protocol:
e Animal Restraint: Gently restrain the animal.

o Baseline Latency: Measure the baseline time it takes for the animal to flick its tail away from
a focused beam of heat.

e Drug Administration: Administer (Z)-Akuammidine subcutaneously at various doses. [1]4.
Post-treatment Latency: Measure the tail flick latency at predetermined intervals after drug
administration. [1]5. Data Analysis: Analyze the data to determine the analgesic effect and
construct dose-response curves.

Signaling Pathway

(2)-Akuammidine, as an agonist at the p-opioid receptor, is expected to initiate a signaling
cascade typical of Gi/o-coupled G-protein coupled receptors (GPCRS).
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Caption: Simplified p-opioid receptor signaling cascade.

Upon binding of (Z)-Akuammidine to the p-opioid receptor, the associated Gi/o protein is
activated. The Ga subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in
intracellular cAMP levels. The GBy subunit can modulate ion channels, typically leading to an
increase in potassium efflux and a decrease in calcium influx. These events collectively result
in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the
analgesic effects.

Conclusion

(Z)-Akuammidine is a promising natural product with well-characterized interactions at opioid
receptors. This technical guide provides a foundational understanding of its properties and the
experimental methodologies used for its study. Further research into its detailed signaling
profile, including potential for biased agonism, and its in vivo efficacy and safety will be critical
in evaluating its full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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